molecular formula C15H16O2 B8300955 [3-(2,6-Dimethylphenoxy)phenyl]methanol CAS No. 691905-28-9

[3-(2,6-Dimethylphenoxy)phenyl]methanol

Cat. No.: B8300955
CAS No.: 691905-28-9
M. Wt: 228.29 g/mol
InChI Key: CSDGLZVXNQZJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,6-Dimethylphenoxy)phenyl]methanol is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. It features a benzyl alcohol group linked via an ether bond to a 2,6-dimethylphenyl group. While specific biological activity data for this exact compound is not available in the searched literature, its structural motif is of significant interest in medicinal chemistry. Research into closely related phenoxy-phenyl methanol compounds indicates their value as synthetic intermediates or key scaffolds in the discovery of new therapeutic agents. For instance, similar compounds have been investigated in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . This suggests that [3-(2,6-Dimethylphenoxy)phenyl]methanol may serve as a valuable building block for researchers working in antiviral drug development or other areas requiring a specific aromatic ether architecture. The product is provided for research purposes as a potential intermediate in organic synthesis and drug discovery projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

691905-28-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

[3-(2,6-dimethylphenoxy)phenyl]methanol

InChI

InChI=1S/C15H16O2/c1-11-5-3-6-12(2)15(11)17-14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3

InChI Key

CSDGLZVXNQZJID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Phenoxy Alkanoic Acid Derivatives

Example: 3-(2,6-Dimethylphenoxy)propanoic acid

  • Structural Differences: Replaces the methanol group (-CH2OH) with a carboxylic acid (-COOH).
  • Metabolism: Undergoes β-oxidation in mitochondria to release 2,6-dimethylphenol, an antioxidant metabolite. Methyl groups on the phenoxy ring slow biotransformation rates compared to non-methylated analogs .
Parameter [3-(2,6-Dimethylphenoxy)phenyl]methanol 3-(2,6-Dimethylphenoxy)propanoic acid
Functional Group -CH2OH -COOH
Metabolic Activation Oxidation to carboxylic acid Direct β-oxidation
Biotransformation Rate Slower Faster
Lipophilicity (logP) Higher (estimated ~2.8) Lower (estimated ~2.2)

Triazine-Containing Analogs

Example: [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol

  • Structural Differences : Incorporates a triazine core and a tert-butyl group, increasing molecular weight and lipophilicity.
  • However, the bulky tert-butyl group may reduce solubility compared to [3-(2,6-Dimethylphenoxy)phenyl]methanol .
Parameter [3-(2,6-Dimethylphenoxy)phenyl]methanol Triazine Analog
Molecular Weight ~242 g/mol ~458 g/mol
logP (Estimated) ~2.8 ~4.5
Solubility in Water Moderate Low

Ester Derivatives

Example: Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate

  • Structural Differences: Contains an ester (-COOEt) instead of a methanol group.
  • Metabolism: Esterases hydrolyze the ester to release active carboxylic acids. In contrast, [3-(2,6-Dimethylphenoxy)phenyl]methanol requires oxidation for activation, offering a slower but more sustained release .
  • Biological Activity : Ester derivatives often exhibit higher membrane permeability but lower metabolic stability due to rapid hydrolysis .

Positional Isomers

Example: 1-(2,6-Dimethylphenoxy)-2-propanol (CAS 61102-09-8)

  • Structural Differences: Propanol chain vs. benzyl alcohol.
  • However, the benzyl alcohol in [3-(2,6-Dimethylphenoxy)phenyl]methanol may enhance aromatic interactions with hydrophobic receptor pockets .

Key Research Findings

Metabolic Pathways

  • 2,6-Dimethyl Substitution: Slows β-oxidation compared to non-methylated analogs, prolonging half-life but delaying metabolite release .
  • Methanol vs. Carboxylic Acid: Methanol derivatives require additional oxidation steps, making them slower-acting prodrugs than carboxylic acid counterparts .

Preparation Methods

Reaction Mechanism and Synthetic Pathway

This two-step method involves electrophilic chlorination of a methyl-substituted aromatic precursor followed by reduction of the resulting chloromethyl intermediate to the alcohol. The approach is adapted from patented methodologies for structurally related benzyl alcohols.

Chlorination Step

The precursor 3-(2,6-dimethylphenoxy)toluene undergoes radical chlorination using chlorine gas (Cl₂) under UV light or thermal initiation. Key conditions include:

  • Temperature : 40–120°C

  • Solvent : Non-polar media (e.g., carbon tetrachloride or dichloromethane)

  • Reaction Time : 2–20 hours

The reaction selectively targets the methyl group adjacent to the phenoxy moiety, yielding 3-(2,6-dimethylphenoxy)benzyl chloride . Over-chlorination is mitigated by controlling Cl₂ flow and reaction time.

Reduction Step

The chlorinated intermediate is reduced to the alcohol using:

  • Reductants : Sodium borohydride (NaBH₄) in aqueous sodium bicarbonate or catalytic hydrogenation (Pd/C, H₂)

  • Solvent : Methanol or ethanol for NaBH₄; ethyl acetate for hydrogenation

  • Yield : 70–75% (isolated)

Example Procedure :

  • Dissolve 3-(2,6-dimethylphenoxy)benzyl chloride (1.0 mmol) in methanol.

  • Add NaBH₄ (2.0 mmol) portionwise at 0–5°C.

  • Stir for 2 hours at 25°C, then quench with aqueous NH₄Cl.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Aldehyde Reduction Method

Synthesis via Borohydride Reduction

This one-step route reduces 3-(2,6-dimethylphenoxy)benzaldehyde to the alcohol using NaBH₄, as demonstrated in analogous benzyl alcohol syntheses.

Reaction Conditions

  • Reductant : NaBH₄ (1.5–2.0 equiv.) in methanol

  • Temperature : 25–30°C

  • Reaction Time : 1–2 hours

  • Yield : 80–85%

Example Procedure :

  • Dissolve 3-(2,6-dimethylphenoxy)benzaldehyde (1.0 mmol) in methanol.

  • Add NaBH₄ (1.5 mmol) gradually under nitrogen.

  • Stir for 1 hour, then acidify with dilute HCl.

  • Extract with ethyl acetate, wash with brine, and purify via recrystallization.

Advantages and Limitations

  • Selectivity : NaBH₄ selectively reduces aldehydes without affecting ether linkages.

  • Purity : >99% by HPLC after recrystallization.

  • Scalability : Limited by aldehyde precursor availability.

Comparative Analysis of Methods

Reaction Efficiency and Practicality

ParameterChlorination-ReductionAldehyde Reduction
Steps 21
Yield 70–75%80–85%
Key Reagents Cl₂, NaBH₄NaBH₄
Purification Column chromatographyRecrystallization
Scalability Industrial (kg-scale)Lab-scale (mmol)

Emerging Methodologies

Titanocene-Catalyzed Deoxygenation

A novel deoxygenation method using Cp₂TiCl₂ and manganese (Mn) in 2-MeTHF was reported for benzylic alcohols. While untested for [3-(2,6-dimethylphenoxy)phenyl]methanol, this approach could bypass chlorination:

  • Conditions : 100°C, 16 hours

  • Reductant : Diethoxymethylsilane

  • Potential Yield : ~60% (extrapolated from analogues)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.